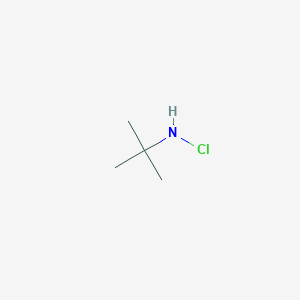
2-Propanamine, N-chloro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanamine, N-chloro-2-methyl- is a chemical compound that has found important applications in scientific research. It is a derivative of the organic compound isopropylamine and is commonly used as a reagent in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
2-Propanamine, N-chloro-2-methyl- is widely used in scientific research as a reagent in various chemical reactions. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the preparation of polymers, surfactants, and dyes.
Wirkmechanismus
The mechanism of action of 2-Propanamine, N-chloro-2-methyl- is not well understood. However, it is believed that the compound acts as a chlorinating agent, reacting with various organic compounds to form chlorinated derivatives.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Propanamine, N-chloro-2-methyl-. However, it is known to be a potent irritant and can cause skin and eye irritation on contact. It is also toxic when ingested or inhaled and can cause respiratory distress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Propanamine, N-chloro-2-methyl- in lab experiments is its high reactivity. It can react with a wide range of organic compounds, making it a versatile reagent. However, its toxicity and potential for skin and eye irritation make it challenging to handle safely.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Propanamine, N-chloro-2-methyl-. One area of interest is the development of safer and more efficient synthesis methods for the compound. Another potential area of research is the exploration of its use as a chlorinating agent in the synthesis of novel organic compounds. Additionally, further studies are needed to understand its mechanism of action and potential applications in various fields of chemistry.
Conclusion:
In conclusion, 2-Propanamine, N-chloro-2-methyl- is a chemical compound that has found important applications in scientific research. Its high reactivity and versatility make it a valuable reagent in various chemical reactions. However, its toxicity and potential for skin and eye irritation make it challenging to handle safely. Further research is needed to explore its potential applications and develop safer synthesis methods.
Synthesemethoden
The synthesis of 2-Propanamine, N-chloro-2-methyl- involves the reaction between isopropylamine and sodium hypochlorite. The reaction occurs in the presence of hydrochloric acid and is carried out at low temperatures. The product obtained is a yellow liquid that is soluble in water and has a pungent odor.
Eigenschaften
CAS-Nummer |
10218-88-9 |
|---|---|
Produktname |
2-Propanamine, N-chloro-2-methyl- |
Molekularformel |
C4H10ClN |
Molekulargewicht |
107.58 g/mol |
IUPAC-Name |
N-chloro-2-methylpropan-2-amine |
InChI |
InChI=1S/C4H10ClN/c1-4(2,3)6-5/h6H,1-3H3 |
InChI-Schlüssel |
XFFUBBGUJSBONN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCl |
Kanonische SMILES |
CC(C)(C)NCl |
Andere CAS-Nummern |
10218-88-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



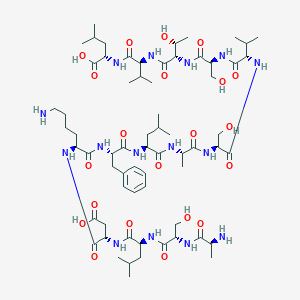
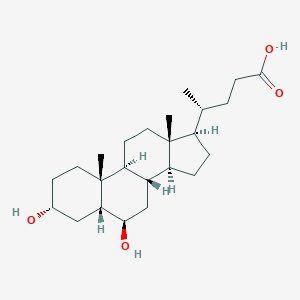
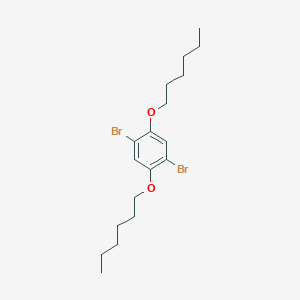
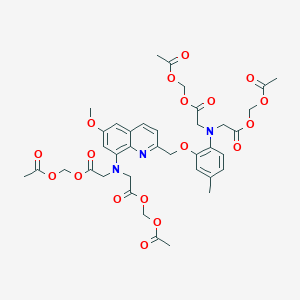
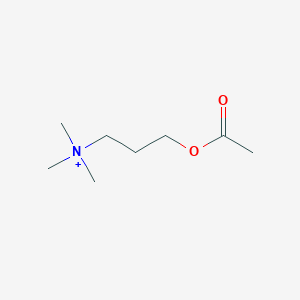
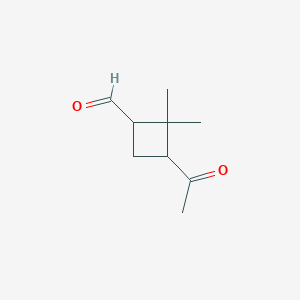
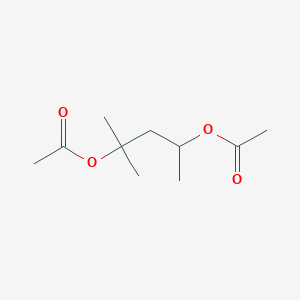
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
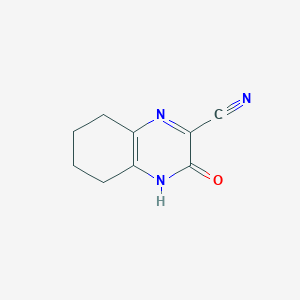
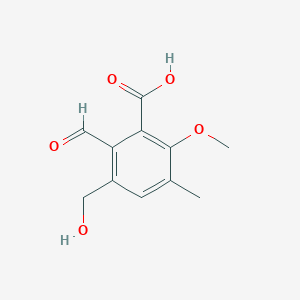
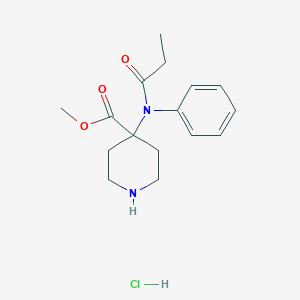
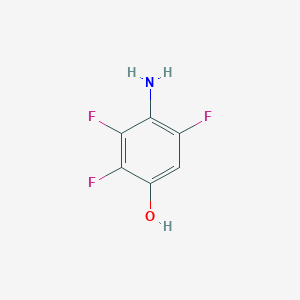
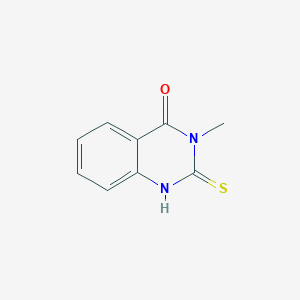
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)